2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one
Overview
Description
2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one is a useful research compound. Its molecular formula is C11H18ClNO2 and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one (CAS: 2097992-41-9) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈ClNO₂
- Molecular Weight : 231.72 g/mol
- Structural Features : The compound features a chloro substituent and a hexahydrofuro-pyridine moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and furan have shown effectiveness against a range of bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential antibacterial and antifungal activities.
Compound | Activity | Reference |
---|---|---|
Pyridine derivatives | Antibacterial against E. coli | |
Furan derivatives | Antifungal against Candida spp. |
Anti-inflammatory Properties
Compounds similar to this compound have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
The proposed mechanism of action for similar compounds involves the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition leads to reduced production of inflammatory mediators like prostaglandins and leukotrienes.
Case Studies
-
Study on Pyridine Derivatives :
- A study evaluating the antimicrobial activity of pyridine derivatives found that modifications at the 2-position significantly enhanced activity against Gram-positive bacteria.
- Reference: Igidov et al., "Synthesis and anti-inflammatory activity of substituted pyridines," Chim. Techno Acta, 2023.
-
Furan-Based Compounds :
- Research demonstrated that furan derivatives exhibited notable anti-inflammatory effects in vitro, suggesting a pathway for developing new anti-inflammatory agents.
- Reference: Flefel et al., "Antiviral activities of furan derivatives," Res. Chem. Intermed., 2023.
Properties
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-chlorobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-2-10(12)11(14)13-4-3-8-6-15-7-9(8)5-13/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUYVQONHJZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2COCC2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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